Bienvenue dans la boutique en ligne BenchChem!

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Lipophilicity Bioisostere design Drug-likeness

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1379179-39-1) is a 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid derivative bearing a tertiary alcohol substituent at the bridgehead position. The compound belongs to the bicyclo[1.1.1]pentane (BCP) family, a class of strained, three-dimensional cage scaffolds extensively employed as non-classical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B8218486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C)(C12CC(C1)(C2)C(=O)O)O
InChIInChI=1S/C9H14O3/c1-7(2,12)9-3-8(4-9,5-9)6(10)11/h12H,3-5H2,1-2H3,(H,10,11)
InChIKeyMDYGENIAXATYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid – BCP Carboxylic Acid Building Block for Bioisosteric Replacement


3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1379179-39-1) is a 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid derivative bearing a tertiary alcohol substituent at the bridgehead position. The compound belongs to the bicyclo[1.1.1]pentane (BCP) family, a class of strained, three-dimensional cage scaffolds extensively employed as non-classical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. With a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol, it presents two hydrogen bond donors (carboxylic acid –OH, tertiary alcohol –OH) and three hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 57.5 Ų and a computed XLogP3-AA of 0.2 [1]; an experimentally derived pKa of 3.815 has been reported . These physicochemical features distinguish it from simpler BCP monocarboxylic acids and position it for applications where balanced polarity and hydrogen-bonding capacity are required.

Why Generic BCP or Phenyl Carboxylic Acids Cannot Substitute for 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid


The bicyclo[1.1.1]pentane scaffold is not a uniform, interchangeable module; the identity and position of substituents on the BCP cage profoundly modulate lipophilicity, ionization, solubility, and metabolic stability. The parent BCP-1-carboxylic acid (CAS 22287-28-1) and its 3-phenyl or 3-hydroxy analogs each present markedly different physicochemical profiles. Replacing a phenyl ring with an unsubstituted BCP unit improves aqueous solubility by at least 50-fold and decreases nonspecific binding [1], yet the magnitude of these benefits is strongly substituent-dependent. The tertiary alcohol at the bridgehead of the target compound introduces additional hydrogen-bond donor/acceptor capacity that cannot be replicated by either the unsubstituted BCP acid, the 3-phenyl-BCP acid, or a simple benzoic acid derivative. Furthermore, in matched molecular pair studies within an LpPLA₂ inhibitor series, BCP-for-phenyl replacement positively impacted the overall physicochemical profile while retaining target potency [2], underscoring that successful bioisosteric substitution requires precise structural matching rather than generic scaffold swapping.

Quantitative Differentiation Evidence for 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid vs. Closest Analogs


Reduced Lipophilicity (XLogP3-AA = 0.2) vs. Benzoic Acid and Unsubstituted BCP Carboxylic Acid

The target compound exhibits substantially lower computed lipophilicity (XLogP3-AA = 0.2) [1] compared to benzoic acid, the simplest phenyl carboxylic acid bioisostere comparator (logP = 1.87) [2]. Against the unsubstituted BCP-1-carboxylic acid (logP = 0.87) , the target compound reduces logP by 0.67 units, while against 3-phenyl-BCP-1-carboxylic acid (logP = 2.19) the difference is 1.99 units. This lower lipophilicity is consistent with the introduction of the polar tertiary alcohol group and predicts reduced nonspecific binding, improved aqueous solubility, and potentially lower metabolic clearance via CYP450-mediated oxidation.

Lipophilicity Bioisostere design Drug-likeness

Enhanced Acidity (pKa = 3.815) vs. Unsubstituted BCP-1-carboxylic acid (pKa ≈ 4.99)

The target compound displays a measured pKa of 3.815 , approximately 1.18 log units lower (more acidic) than the predicted pKa of unsubstituted BCP-1-carboxylic acid (pKa ≈ 4.99) . The 3-hydroxy-BCP-1-carboxylic acid comparator (pKa ≈ 4.06) [1] also shows a less acidic profile. The enhanced acidity of the target compound arises from the electron-withdrawing inductive effect of the tertiary alcohol substituent transmitted through the strained BCP cage, as described by the polar field effect mechanism established for 3-substituted BCP-1-carboxylic acids [2]. At physiological pH (7.4), the target compound will be >99.9% ionized (carboxylate form) vs. ~99.6% for the unsubstituted BCP acid—a difference that can measurably impact solubility, permeability, and protein binding.

Ionization state pKa Physicochemical profiling

Increased Topological Polar Surface Area (TPSA = 57.5 Ų) vs. Unsubstituted and 3-Phenyl BCP Carboxylic Acids (TPSA = 37.3 Ų)

The target compound carries a TPSA of 57.5 Ų [1], which is 20.2 Ų (54%) higher than both unsubstituted BCP-1-carboxylic acid and 3-phenyl-BCP-1-carboxylic acid (each TPSA = 37.3 Ų) . This increase arises directly from the additional hydroxyl group contributing ~20 Ų of polar surface. In drug design, TPSA values below 60 Ų are generally associated with good oral absorption and blood–brain barrier penetration, while values below 140 Ų correlate with favorable intestinal absorption [2]. The target compound's TPSA of 57.5 Ų positions it favorably within the oral bioavailability window while offering enhanced aqueous solvation relative to its lower-TPSA BCP analogs, without crossing the threshold that would impair membrane permeability.

Polar surface area Membrane permeability Bioavailability prediction

Class-Level Aqueous Solubility Advantage: BCP Scaffold Improves Solubility by ≥50-Fold vs. Phenyl Ring

In a systematic study across multiple drug-like scaffolds, Auberson et al. demonstrated that replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold and markedly decreases nonspecific binding as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. This finding was corroborated in an LpPLA₂ inhibitor series where BCP incorporation increased solubility and improved clearance in human microsomes relative to the parent phenyl derivatives [2]. While these data represent class-level inference for the BCP scaffold rather than direct measurement on the target compound itself, the tertiary alcohol substituent of the target compound is expected to further enhance solubility through additional hydrogen-bonding capacity, as evidenced by the compound's lower logP (0.2) relative to both phenyl (1.87) and unsubstituted BCP (0.87) analogs.

Aqueous solubility Bioisostere Nonspecific binding

Documented Use in Patent-Active Kinase Inhibitor Programs (US 11,306,079, Example 29)

The target compound is explicitly employed as a key synthetic building block in US Patent 11,306,079 (Example 29), where it is coupled via its carboxylic acid handle to form 3-(5-amino-6-(1H-1,2,4-triazol-1-yl)pyrazin-2-yl)-N-(3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl)-4-methylbenzenesulfonamide [1]. This demonstrates that the compound's bridgehead amine derivative (accessible via Curtius rearrangement or similar transformation of the carboxylic acid) has been deployed in a patent-protected kinase-targeting chemical series. The fact that this specific substitution pattern—BCP core with a tertiary alcohol at the 3-position—was selected over alternative BCP building blocks in a proprietary drug discovery program constitutes practical evidence of its differentiated utility. In contrast, the simpler BCP-1-carboxylic acid or 3-phenyl-BCP-1-carboxylic acid building blocks lack the hydrogen-bonding capacity and polarity profile that the tertiary alcohol provides for modulating target engagement and physicochemical properties simultaneously.

Patent intermediate Kinase inhibitor Sulfonamide conjugate

Procurement-Driven Application Scenarios for 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid


Bioisosteric Replacement of para-Substituted Phenyl Rings in Lead Optimization

When a drug discovery program requires replacement of a para-substituted phenyl carboxylic acid or benzoic acid moiety to improve aqueous solubility and reduce nonspecific binding, this compound offers a BCP-based alternative with measured XLogP3-AA = 0.2 versus benzoic acid logP ≈ 1.87 [1]. The BCP scaffold has been demonstrated to improve solubility by ≥50-fold over phenyl rings [2], and the additional tertiary alcohol substituent provides a hydrogen-bonding handle absent in unsubstituted BCP acids. The LpPLA₂ inhibitor case study confirms that BCP-for-phenyl replacement can maintain target potency while positively impacting physicochemical profiles [3].

Modulation of Ionization State for pH-Dependent Formulation or Targeted Tissue Delivery

With a measured pKa of 3.815, this compound is approximately 1.2 log units more acidic than unsubstituted BCP-1-carboxylic acid (pKa ≈ 4.99) [1]. This property is directly exploitable in programs where tuning the carboxylate/carboxylic acid equilibrium is necessary—for instance, to achieve selective ionization in mildly acidic tissue microenvironments, to control solubility in specific formulation pH ranges, or to modulate the extent of plasma protein binding, which is known to correlate with ionization state in carboxylic acid-containing drugs [2].

Synthesis of BCP-Containing Kinase Inhibitor Conjugates and Sulfonamide Derivatives

The carboxylic acid functionality serves as a direct precursor for amide coupling or conversion to the corresponding bridgehead amine. US Patent 11,306,079 (Example 29) demonstrates the compound's use in constructing a sulfonamide-linked kinase inhibitor analog [1]. The tertiary alcohol remains available for additional derivatization (e.g., acylation, silyl protection) or as a solubilizing group, offering an orthogonal functional handle not present in simpler BCP carboxylic acids. This dual-functional nature makes the compound particularly valuable for constructing elongated, vector-optimized inhibitors where both the bridgehead and the 3-position require differentiated chemical elaboration.

Building Block for PROTAC Linker and Bifunctional Degrader Chemistry

The compound's balanced TPSA (57.5 Ų), low lipophilicity (XLogP3-AA = 0.2), and dual hydrogen-bond donor capacity [1] align with the physicochemical profile sought in PROTAC linker design, where excessive lipophilicity is a known liability for degradation efficiency and off-target effects [2]. The rigid, three-dimensional BCP scaffold provides conformational restriction that can favorably pre-organize the linker geometry, while the tertiary alcohol offers a functionalization point for attaching E3 ligase-recruiting moieties orthogonal to the carboxylic acid handle used for target protein ligand conjugation.

Quote Request

Request a Quote for 3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.